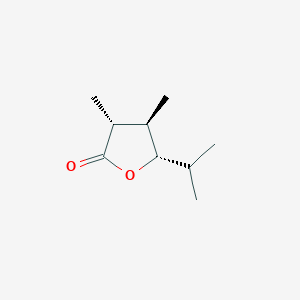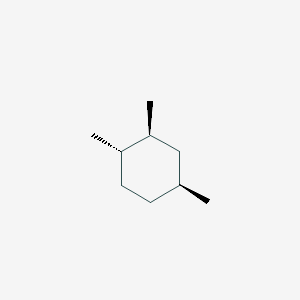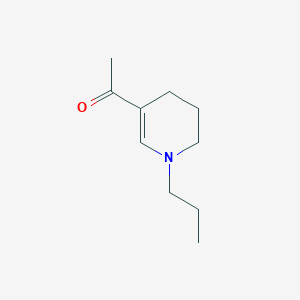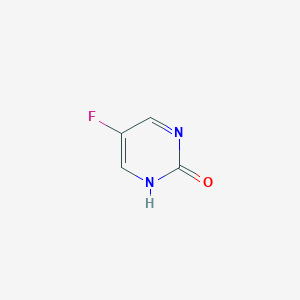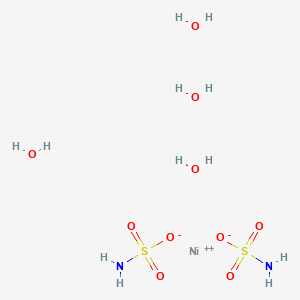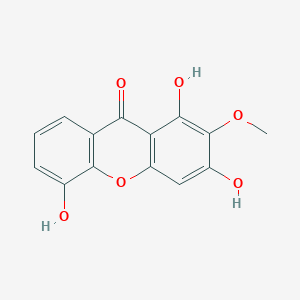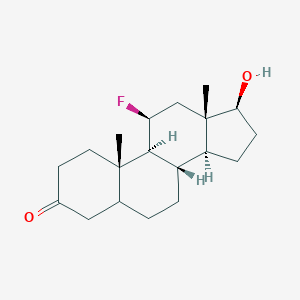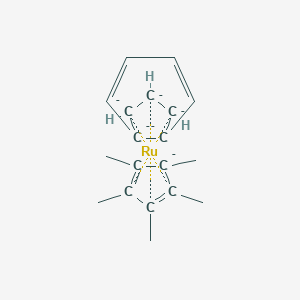
2-Methoxy-5-(pyridin-2-YL)pyridin
Übersicht
Beschreibung
2-Methoxy-5-(pyridin-2-yl)pyridine (2M5PP) is an organic compound with a molecular formula of C10H9NO. This compound is found in a wide range of products, from pharmaceuticals to food additives. Its unique structure and properties make it a valuable research tool in the fields of chemistry and biochemistry.
Wissenschaftliche Forschungsanwendungen
Organische Synthese-Zwischenprodukte
2-Methoxy-5-(pyridin-2-YL)pyridin dient als vielseitiges Zwischenprodukt in der organischen Synthese. Es wird bei der Synthese verschiedener Boronsäureverbindungen verwendet, die in organischen Reaktionen wie der Suzuki-Kupplung eine wichtige Rolle spielen – eine Schlüsselreaktion zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen . Darüber hinaus wird es bei der Synthese von N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropansulfonamid verwendet, einer Verbindung mit möglichen Anwendungen in der kristallographischen und konformativen Analyse .
Pharmazie und pharmazeutische Chemie
In der Pharmazie wird this compound verwendet, um Verbindungen mit signifikanter pharmakologischer Aktivität zu erzeugen. So ist es beispielsweise an der Synthese von Pyrimidinderivaten beteiligt, die eine antifibrotische Aktivität zeigen und möglicherweise neue Wege für die Behandlung fibrotischer Erkrankungen eröffnen . Es spielt auch eine Rolle bei der Entwicklung von Erythromycin-Makrolid-Antibiotika und Beta-Amyloid-spaltenden Enzym-1 (BACE1)-Inhibitoren, die bei der Behandlung von bakteriellen Infektionen bzw. der Alzheimer-Krankheit wichtig sind .
Biologie und Enzyminhibition
Diese Verbindung ist auf dem Gebiet der Biologie, insbesondere in der Enzyminhibition, von Bedeutung. Sie wird zur Synthese von Inhibitoren verwendet, die selektiv für induzierbare Stickstoffmonoxid-Synthase (iNOS) sind, die bei der Untersuchung von Entzündungen und anderen physiologischen Prozessen wichtig sind .
Fluoreszierende Sonden
This compound wird bei der Konstruktion von fluoreszierenden Sonden verwendet. Diese Sonden sind wichtige Werkzeuge in der Biochemie und Molekularbiologie, um das Vorhandensein bestimmter Ionen oder Moleküle nachzuweisen und die Lokalisierung dieser Substanzen in Zellen oder Geweben zu visualisieren .
Stimulus-responsive Wirkstoffträger
Die Verbindung wird auch beim Aufbau von stimulus-responsiven Wirkstoffträgern verwendet. Diese fortschrittlichen Wirkstofffreisetzungssysteme können auf verschiedene Veränderungen des Mikromilieus, wie z. B. pH-Wert, Glukose- und ATP-Spiegel im Körper, reagieren und so eine kontrollierte Wirkstofffreisetzung ermöglichen .
Antimikrobielle und antivirale Forschung
Schließlich wurden this compound-Derivate auf ihre antimikrobielle und antivirale Aktivität getestet. Sie haben eine Wirksamkeit gegen eine Reihe von Bakterienstämmen, Hefen und filamentösen Pilzen gezeigt und unterstreichen ihr Potenzial bei der Entwicklung neuer antimikrobieller und antiviraler Mittel .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
The role of 2-Methoxy-5-(pyridin-2-YL)pyridine in biochemical reactions is not well-documented in the literature. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Methoxy-5-(pyridin-2-YL)pyridine vary with different dosages in animal models. These effects could include threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known to interact with various enzymes or cofactors, and it could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known to interact with various transporters or binding proteins, and it could also have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-methoxy-5-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVJUCXZUHFRNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447623 | |
| Record name | 6'-Methoxy-[2,3']bipyridinyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
381725-49-1 | |
| Record name | 6'-Methoxy-[2,3']bipyridinyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6'-Methoxy-2,3'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane](/img/structure/B44732.png)
